
Norvinisterone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Norvinisterone was synthesized in 1953 . The reaction conditions typically involve the use of strong bases and specific catalysts to facilitate the vinylation process .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Norvinisteron unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umlagerung von Hydroxylgruppen zu Ketonen.
Reduktion: Reduktion von Ketonen zu Hydroxylgruppen.
Substitution: Einführung verschiedener funktioneller Gruppen an bestimmten Positionen im Steroidgerüst.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Chromtrioxid (CrO3) oder Kaliumpermanganat (KMnO4) unter sauren Bedingungen.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4).
Substitution: Verschiedene Halogenierungsmittel und Katalysatoren.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation von Norvinisteron zu 17-Ketoderivaten führen, während die Reduktion 17-Hydroxyderivate erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Contraceptive Applications
Norvinisterone is widely recognized for its role as an oral contraceptive. It can be administered alone or in combination with estrogen components such as ethinylestradiol. The combination enhances contraceptive efficacy and mitigates the risk of endometrial hyperplasia associated with unopposed estrogen therapy.
Key Points:
- Monotherapy : Effective as a standalone contraceptive.
- Combination Therapy : When paired with estrogen, it provides additional benefits such as improved menstrual regulation and reduced risk of endometrial cancer .
Hormone Replacement Therapy (HRT)
This compound is also employed in hormone replacement therapy for postmenopausal women. It helps alleviate menopausal symptoms such as hot flashes and vaginal atrophy while protecting against endometrial hyperplasia.
Clinical Findings:
- In a study involving postmenopausal women, this compound demonstrated significant efficacy in reducing menopausal symptoms when used in conjunction with estrogen .
Treatment of Endometriosis
This compound is utilized to manage endometriosis-related pain. It works by suppressing ovulation and inducing changes in the endometrium that can alleviate pain associated with this condition.
Case Studies:
- Research indicates that approximately 50% of patients with endometriosis experience relief from pelvic pain when treated with progestins like this compound .
Management of Abnormal Uterine Bleeding
The compound is effective in treating abnormal uterine bleeding, particularly in women experiencing heavy menstrual bleeding or irregular cycles.
Data Analysis:
- A clinical trial reported that adding this compound acetate to progesterone-only pills significantly reduced both the frequency and quantity of bleeding .
Treatment Group | Bleeding Frequency (Baseline) | Reduction at 6 Weeks | p-Value |
---|---|---|---|
Adding this compound Acetate | 3.7 ± 0.8 | 7.9 ± 3.17 | <0.001 |
Doubling Dose | 3.2 ± 1.3 | 5.4 ± 4.5 | Not Significant |
No Change | 2.6 ± 1.5 | 4.8 ± 4.2 | Not Significant |
Long-acting Formulations
Recent advancements have led to the development of long-acting formulations of this compound, such as microspheres for intramuscular injection, which are being explored for their potential use in contraception.
Research Insights:
- Studies indicate that long-acting formulations may enhance compliance due to reduced dosing frequency while maintaining effective contraceptive outcomes .
Safety Profile and Side Effects
While this compound is generally well-tolerated, it is associated with certain risks, particularly concerning breast cancer and thromboembolic events.
Risks Identified:
- Long-term use may increase the risk of breast cancer and venous thromboembolism, especially at higher therapeutic doses .
Risk Factor | Description |
---|---|
Breast Cancer | Slightly increased risk associated with prolonged use |
Venous Thromboembolism | Moderately increased risk; dose-dependent |
Wirkmechanismus
Norvinisteron entfaltet seine Wirkung durch Bindung an den Progesteronrezeptor und imitiert die Wirkung des natürlichen Progesterons . Diese Bindung verhindert den Eisprung und verändert die Gebärmutterschleimhaut, wodurch sie für eine Einnistung weniger geeignet wird . Zusätzlich hat Norvinisteron eine androgene Wirkung, die zu seinem gesamten pharmakologischen Profil beiträgt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Norgesteron: Ein weiteres synthetisches Gestagen mit ähnlicher Gestagenaktivität.
Vinyltestosteron: Ein anaboles Steroid mit einer Vinylgruppe an der 17α-Position.
Einzigartigkeit: Norvinisteron ist aufgrund seiner spezifischen Substitution an der 17α-Position einzigartig, die im Vergleich zu anderen Gestagenen und anabolen Steroiden besondere pharmakologische Eigenschaften verleiht . Seine Kombination aus Gestagen- und Androgenaktivität macht es zu einer wertvollen Verbindung für die Untersuchung des Zusammenspiels zwischen diesen hormonellen Wirkungen .
Biologische Aktivität
Norvinisterone, also known as norethisterone, is a synthetic progestin that exhibits a range of biological activities primarily through its action on the progesterone receptor. This article provides a detailed overview of the biological activity of this compound, including its pharmacodynamics, clinical applications, and research findings.
Pharmacodynamics
This compound functions as an agonist of the progesterone receptor (PR) , which mediates its effects on various target tissues including the reproductive tract, breast, and central nervous system. Its mechanism of action includes:
- Inhibition of Ovulation : By suppressing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release from the anterior pituitary through negative feedback on the hypothalamus .
- Alteration of Endometrial Environment : It induces changes in the endometrium that make it less suitable for implantation, such as atrophy and irregular secretion .
- Modification of Cervical Mucus : Increases viscosity to impede sperm transport .
Biological Activity Summary Table
Activity | Mechanism | Effect |
---|---|---|
Progesterone Receptor Agonism | Binds to PR, influencing gene expression | Suppresses ovulation |
Androgen Receptor Agonism | Weak activity; may displace testosterone from SHBG | Mild androgenic effects |
Estrogen Receptor Activity | Minimal; primarily through metabolites | Negligible estrogenic effects |
Glucocorticoid Receptor Activity | Very low affinity | No significant glucocorticoid effects |
Clinical Applications
This compound is widely used in various therapeutic contexts:
- Contraception : It is a key component in many oral contraceptive formulations. Its efficacy is attributed to its ability to prevent ovulation and alter endometrial conditions .
- Endometriosis Treatment : Clinical trials have shown that this compound can alleviate pain associated with endometriosis by inducing endometrial changes and inhibiting ovulation .
- Menstrual Regulation : It has been used to manage menstrual disorders, including amenorrhea in women unable to manage menstruation independently .
Case Studies
- Endometriosis Management : A study involving 194 women treated with 5 to 15 mg/day of this compound for an average duration of 13 months reported no significant side effects in 55.2% of patients. Common side effects included weight gain (16.1%) and acne (9.9%) but were generally mild .
- Pregnancy Maintenance : A high-dosage study (10 to 40 mg/day) indicated that 5.5% of women experienced mild androgenic side effects, while 18.3% of female infants showed slight virilization when mothers were treated for prolonged periods .
- Transgender Hormone Therapy : this compound has been utilized in hormone therapy for transgender men, contributing to masculinization effects while monitoring for potential cardiovascular risks associated with hormonal treatments .
Metabolism and Pharmacokinetics
This compound is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The major metabolites include:
- 5α-Dihydronorethisterone : Exhibits biological activity.
- 3α-Hydroxy-Norethisterone : Shows reduced activity compared to the parent compound.
The pharmacokinetic profile indicates:
Eigenschaften
CAS-Nummer |
6795-60-4 |
---|---|
Molekularformel |
C20H28O2 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S,17R)-17-ethenyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h3,12,15-18,22H,1,4-11H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1 |
InChI-Schlüssel |
VOJYZDFYEHKHAP-XGXHKTLJSA-N |
SMILES |
CC12CCC3C(C1CCC2(C=C)O)CCC4=CC(=O)CCC34 |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C=C)O)CCC4=CC(=O)CC[C@H]34 |
Kanonische SMILES |
CC12CCC3C(C1CCC2(C=C)O)CCC4=CC(=O)CCC34 |
Synonyme |
Neoprogestin; Nor-progestelea; 17-Ethenyl-19-nortestosterone; 17α-Vinyl-17β-hydroxy-Δ4-estren-3-one; 17α-Vinyl-19-nortestosterone; _x000B_17β-Hydroxy-17α-vinylestr-4-en-3-one; 17-Hydroxy-19-nor-17α-pregna-4,20-dien-3-one; (17α)-17-Hydroxy-19-norpregna-4,20- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.